1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-14-16-13(10-20-14)11-1-2-11/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXGIOXBSOKLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting cyclopropylamine with a suitable thioamide under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Cyclopropylation: The final step involves the cyclopropylation of the piperazine-thiazole intermediate using cyclopropylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following are notable applications of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine:
Antimicrobial Activity
Compounds with thiazole and piperazine structures have shown significant antimicrobial properties. For instance, a study demonstrated that derivatives exhibited moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has demonstrated potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by interacting with specific biochemical pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| NCI-H460 | 25 |
The mechanism of action involves the activation of caspases and disruption of mitochondrial function, leading to apoptosis .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties. It has been observed to modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Therapeutic Applications
Given its diverse biological activities, 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has potential therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent.
- Cancer Therapy : As a cytotoxic agent targeting various cancer types.
- Neurodegenerative Disorders : Potentially mitigating neuroinflammation and protecting neuronal health.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Piperazine Substitutions
- N1 Position : The cyclopropanecarbonyl group in the target compound contrasts with methylsulfonyl () or methyl () substituents in analogs. Cyclopropane’s ring strain and sp² hybridization may enhance binding rigidity compared to bulkier aryl groups .
- N4 Position : The 4-cyclopropylthiazole group differentiates the target compound from phenyl- (), chlorophenyl- (), or methylthiazole-containing analogs (). Cyclopropyl’s electron-withdrawing effects could modulate thiazole aromaticity and receptor affinity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopropane and thiazole groups confer moderate lipophilicity (logP ~3.2), comparable to 4-chlorophenyl analogs (logP 3.5) but higher than methylsulfonyl derivatives (logP ~2.1) .
- Solubility : Unlike hydrochloride salts (e.g., ’s analog), the target compound’s free base form may limit aqueous solubility, necessitating prodrug strategies.
Advantages and Limitations
- Advantages :
- Limitations: Synthetic complexity of cyclopropane incorporation (requires specialized reagents like trimethylsilylcyclopropane) . Limited in vivo data compared to methylsulfonyl or nitro-triazole analogs .
Biological Activity
1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS No. 1170501-83-3) is a complex organic compound featuring a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 291.4 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3OS |
| Molecular Weight | 291.4 g/mol |
| CAS Number | 1170501-83-3 |
The biological activity of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to modulate the activity of these targets, leading to various pharmacological effects. Current research focuses on its potential as an anti-cancer agent and its role in modulating neurotransmitter systems.
Pharmacological Applications
Research indicates that this compound exhibits potential in several therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, particularly in breast and renal cancers.
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may be enhanced by the piperazine structure.
- Neurological Effects : Given the presence of the piperazine ring, this compound may interact with central nervous system receptors, potentially offering therapeutic benefits in neuropharmacology.
Antitumor Efficacy
A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and showed moderate antimycobacterial activity alongside notable antitumor efficacy against human tumor cell lines.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine, and what key reagents are involved?
The synthesis involves multi-step organic reactions, including:
- Piperazine functionalization : Alkylation of the piperazine core using propargyl bromide or analogous electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazole ring formation : Cyclization of cyclopropyl-substituted thioamides or via palladium-catalyzed cross-coupling to introduce the 4-cyclopropylthiazole moiety .
- Acylation : Reaction with cyclopropanecarbonyl chloride to install the cyclopropanecarbonyl group . Critical reagents include propargyl bromide, CuSO₄·5H₂O (for click chemistry), and Pd catalysts for coupling reactions. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., cyclopropane ring protons at δ ~0.8–1.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., HRESIMS for [M+H]⁺/M+Na]⁺ ions) .
- X-ray crystallography : SHELX software for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding patterns .
Q. What pharmacological activities are associated with this compound's structural motifs?
The piperazine-thiazole scaffold is linked to:
- Antiparasitic activity : Analogous compounds (e.g., 3-nitro-1,2,4-triazole-piperazine derivatives) show efficacy against Trypanosoma cruzi in vitro .
- Enzyme modulation : Piperazine derivatives often target monoamine transporters or kinases due to their hydrogen-bonding capacity .
- Cytotoxicity : Thiazole rings may enhance DNA intercalation or topoisomerase inhibition, though specific assays for this compound are pending .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
Key strategies include:
- Variation of substituents : Systematically modifying the cyclopropane or thiazole groups (e.g., halogenation, alkyl chain elongation) to assess potency shifts .
- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like T. cruzi CYP51 or serotonin receptors .
- In vitro assays : Dose-response curves in parasite viability assays (e.g., resazurin-based) paired with cytotoxicity profiling in mammalian cells .
Q. What experimental parameters critically influence the yield and purity of this compound during synthesis?
Optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions .
- Catalyst loading : Pd(PPh₃)₄ in Suzuki-Miyaura couplings must be titrated (typically 5–10 mol%) to balance cost and efficiency .
- Temperature control : Exothermic steps (e.g., acylation) demand slow reagent addition at 0–5°C to prevent decomposition .
Q. How should researchers address contradictions in bioactivity data across different assay systems?
Contradictions may arise from:
- Purity discrepancies : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude batch-specific impurities .
- Assay variability : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) .
- Target promiscuity : Perform counter-screens against unrelated enzymes/receptors to rule off-target effects .
Q. Which computational methods are most effective for predicting this compound's pharmacokinetic properties?
Leverage:
- QSAR models : Tools like SwissADME to estimate logP, bioavailability, and BBB permeability based on substituent effects .
- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., GROMACS with CHARMM forcefields) .
- Metabolism prediction : CYP450 interaction profiling via StarDrop or similar platforms .
Q. What analytical techniques are recommended for identifying synthetic byproducts or degradation products?
Employ:
- LC-MS/MS : Detect low-abundance impurities using reverse-phase C18 columns and MRM transitions .
- GC-MS : Volatile byproducts (e.g., residual solvents) are best analyzed with headspace sampling .
- Stability studies : Accelerated degradation under heat/humidity to identify labile functional groups (e.g., cyclopropane ring strain) .
Q. How can researchers design novel synthons or intermediates for scalable synthesis?
Strategies include:
- Modular approaches : Pre-functionalize the thiazole or piperazine moieties separately before coupling .
- Protecting groups : Use Boc or Fmoc on piperazine to prevent side reactions during acylation .
- Flow chemistry : Continuous processing for exothermic steps (e.g., cyclopropanation) to improve reproducibility .
Q. What experimental frameworks validate target engagement in cellular or in vivo models?
- Chemical proteomics : Photoaffinity labeling with a biotinylated analog to pull down binding proteins .
- Knockout/knockdown models : CRISPR-Cas9 editing of putative targets (e.g., T. cruzi enzymes) to confirm mechanism .
- PET/SPECT imaging : Radiolabeled analogs (e.g., ¹⁸F or ¹¹C tags) for biodistribution studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
